Product packaging for Solganal(Cat. No.:)

Solganal

Cat. No.: B1241724
M. Wt: 392.18 g/mol
InChI Key: XHVAWZZCDCWGBK-BMZZJELJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

A thioglucose derivative used as an antirheumatic and experimentally to produce obesity in animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11AuO5S B1241724 Solganal

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11AuO5S

Molecular Weight

392.18 g/mol

IUPAC Name

gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate

InChI

InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1

InChI Key

XHVAWZZCDCWGBK-BMZZJELJSA-M

SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)[S-])O)O)O)O.[Au+]

Canonical SMILES

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+]

Synonyms

Aureotan
Auromyose
Aurothioglucose
Aurothioglucose, beta D Isomer
Aurothioglucose, beta-D Isomer
Aurothioglucose, Sodium Salt, beta-D Isomer
B Oleosum, Solganal
beta-D Isomer Aurothioglucose
Gold 50
Gold Thioglucose
Gold-50
Gold50
Oleosum, Solganal B
Solganal
Solganal B Oleosum
Solganol
Thioglucose, Gold
Thioglucosoaurate

Origin of Product

United States

Advanced Mechanistic Investigations of Aurothioglucose S Biological Actions

Elucidation of Molecular and Cellular Targets

Research into aurothioglucose's mechanism of action has highlighted its significant impact on key enzymes involved in maintaining cellular redox balance. The primary molecular target identified is the thioredoxin reductase (TrxR) system medchemexpress.comresearchgate.net.

Interactions with Intracellular Thioredoxin Reductase (TrxR) Systems

The thioredoxin system, composed of thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is a crucial defense mechanism against reactive oxygen species (ROS) and plays a vital role in redox regulation, cell growth, and apoptosis researchgate.netmdpi.comresearchgate.net. Mammalian TrxRs are selenoenzymes containing a selenocysteine (B57510) residue in their C-terminal active site, which is essential for their catalytic activity and a target for inhibitors nih.govdergipark.org.tr. Aurothioglucose (B1665330) is recognized as a potent inhibitor of this system.

Aurothioglucose functions as a potent active-site inhibitor of TrxR1 (cytosolic thioredoxin reductase 1) medchemexpress.com. Studies have determined that aurothioglucose inhibits human placental TrxR with an IC50 value of 65 nM caymanchem.comcaymanchem.com. This indicates a high potency in inhibiting the enzyme's activity at relatively low concentrations. The inhibition is considered irreversible, likely due to the gold ion's interaction with the redox-active cysteine and selenocysteine residues in the TrxR active site dergipark.org.trcambridge.org. Aurothioglucose demonstrates selectivity for TrxR over other related enzymes such as glutathione (B108866) reductase and glutathione peroxidase (GPx), with significantly higher IC50 values reported for these enzymes caymanchem.comcaymanchem.com.

Here is a summary of inhibition data:

EnzymeIC50 (Human Placental)Reference
Thioredoxin Reductase 165 nM caymanchem.comcaymanchem.com
Glutathione Reductase>100 µM caymanchem.comcaymanchem.com
Glutathione Peroxidase80 µM caymanchem.comcaymanchem.com

The inhibition of TrxR by aurothioglucose significantly impacts cellular redox homeostasis, which is the delicate balance between the production and removal of reactive oxygen and nitrogen species researchgate.netmdpi.comresearchgate.net. The Trx system is a key regulator of this balance, and its disruption can lead to various cellular consequences mdpi.comresearchgate.net.

Inhibition of TrxR by aurothioglucose has been shown to lead to the accumulation of reactive oxygen species (ROS) in cellular models medchemexpress.com. This occurs because the impaired Trx system is less effective at reducing oxidized proteins and scavenging ROS mdpi.comnih.gov. The resulting oxidative stress can trigger cellular responses, including apoptosis nih.govjci.orgoncotarget.com. Studies have demonstrated that aurothioglucose, particularly in combination with other agents like Ebselen, can lead to ROS accumulation and cell death medchemexpress.com.

Studies have shown that aurothioglucose treatment can lead to increased lung GSH levels in murine models nih.govglpbio.com. This suggests a potential compensatory mechanism where the GSH system is upregulated or enhanced in response to TrxR inhibition and the resulting oxidative stress jci.orgnih.gov. The protective effects of aurothioglucose in some models have been shown to be dependent on the GSH system nih.govglpbio.com. The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of the cellular redox state, and alterations in this ratio can reflect the level of oxidative stress mdpi.comnih.gov.

Consequences of TrxR Modulation on Cellular Redox Homeostasis

Modulation of Other Redox-Sensitive Enzymes and Antioxidant Systems

While TrxR is a primary target, aurothioglucose and other gold compounds may also modulate the activity of other redox-sensitive enzymes and antioxidant systems wikidata.orgmims.comctdbase.org. Gold compounds, in general, have a high affinity for sulfhydryl (-SH) groups found in many proteins, including enzymes researchgate.net. This interaction can potentially interfere with the activity of various enzymes involved in cellular metabolism and antioxidant defense researchgate.net. Although aurothioglucose shows selectivity for TrxR over glutathione reductase and glutathione peroxidase at certain concentrations caymanchem.comcaymanchem.com, its broader impact on the complex network of redox-regulating enzymes is an area of ongoing investigation. The interplay between the Trx and GSH systems, and the potential for compensation or synergistic effects upon inhibition of one system, highlights the complexity of cellular redox regulation mdpi.comjci.org.

Effects on Glutathione Reductase and Glutathione Peroxidase Activity

Aurothioglucose has been shown to influence the activity of enzymes within the glutathione system, a crucial component of the cellular antioxidant defense. Studies have indicated that aurothioglucose can inhibit selenium-dependent glutathione peroxidase (SeGSH-Px) activity. This inhibition has been observed in vitro in chick liver postmitochondrial supernatant assay preparations, where aurothioglucose acted as a competitive inhibitor in inverse proportion to the concentration of hydrogen peroxide. nih.gov While aurothioglucose inhibited glutathione peroxidase, it did not inhibit glutathione reductase at the concentrations tested in these studies. nih.gov Another study using human placental enzymes indicated that aurothioglucose was selective for thioredoxin reductase over glutathione reductase and glutathione peroxidase, with significantly higher IC50 values for the latter two enzymes (>100 µM and 80 µM, respectively) compared to thioredoxin reductase (0.065 µM). caymanchem.com

Interactive Table 1: In Vitro Inhibition of Enzymes by Aurothioglucose

EnzymeSource/Assay TypeIC50 (µM)Inhibition Type (if specified)Citation
Glutathione Peroxidase (GPX)Human placental enzyme80Selective (over TrxR) caymanchem.com
Glutathione ReductaseHuman placental enzyme>100Selective (over TrxR) caymanchem.com
Selenium-dependent GPXChick liver postmitochondrial supernatant in vitroNot specifiedCompetitive (vs H2O2) nih.gov
Influence on Superoxide (B77818) Dismutase Activity

Research into the effects of aurothioglucose on superoxide dismutase (SOD) activity suggests that, at the concentrations tested in certain studies, aurothioglucose did not inhibit this enzyme. nih.gov Superoxide dismutase plays a critical role in the cellular defense against oxidative stress by catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. mdpi.comwikipedia.orgnih.gov

Direct and Indirect Impacts on Protein Kinase Signaling Pathways

Aurothioglucose has been found to exert influence on various protein kinase signaling pathways, impacting cellular processes such as proliferation and inflammation.

Inhibition of IκB Kinase (IKK) Complex Activity

Aurothioglucose, along with other hydrophilic gold compounds, has been shown to inhibit IκB kinase (IKK) activity in vitro. This inhibition was observed in kinase reactions conducted in the presence of varying concentrations of the gold compounds. aai.orgdntb.gov.ua The inhibitory effects of these compounds appeared at concentrations ranging from 10 to 100 µM. aai.org The inhibition of IKK by gold compounds is suggested to involve the modification of a cysteine sulfhydryl group within the catalytic subunits of the IKK complex (IKKα and IKKβ), which is critical for enzyme activity. aai.orgdntb.gov.ua This mechanism is considered a potential basis for the anti-inflammatory activity of gold compounds. aai.orgdntb.gov.ua

Crosstalk with Mitogen-Activated Protein Kinase (MAPK) Cascades

While aurothioglucose has been shown to affect signaling pathways, studies specifically examining its direct impact on the core enzymes of the MAPK cascade (ERK1/2, JNK/SAPK, and p38 kinase) have indicated no effect on their enzyme activities at the concentrations tested. aai.org However, the inhibition of upstream regulators like PKCiota can indirectly influence MAPK signaling, as PKCiota is known to activate a signaling pathway involving MEK (MAPK 1,2/ERK kinase) 1,2. nih.govresearchgate.net Therefore, by inhibiting PKCiota, aurothioglucose can disrupt downstream MAPK signaling. nih.gov

Specificity towards PKCiota-Par6 Interaction Inhibition

A significant finding regarding aurothioglucose's mechanism is its potent and specific inhibition of the interaction between protein kinase C iota (PKCiota) and the adaptor molecule Par6. nih.govsigmaaldrich.comlookchem.comresearchgate.nettandfonline.comaacrjournals.orgresearchgate.netresearchgate.net This disruption occurs through the interaction of aurothioglucose with a critical cysteine residue within the PB1 domain of PKCiota. researchgate.netaacrjournals.orgresearchgate.net This interaction is crucial for the formation of the PKCiota-Par6 complex, which links PKCiota to downstream effectors like Rac1. researchgate.netaacrjournals.orgresearchgate.net By inhibiting this interaction, aurothioglucose blocks PKCiota-dependent signaling to Rac1, which is required for transformed growth in certain cancer cells, such as non-small-cell lung cancer (NSCLC) cells. nih.govsigmaaldrich.comlookchem.comresearchgate.netresearchgate.netresearchgate.net Studies have identified aurothioglucose as a potent inhibitor of PKCiota-Par6 interactions in vitro with an IC50 of approximately 1 µM. sigmaaldrich.comresearchgate.net

Interactive Table 2: Inhibition of Protein Kinase Interactions by Aurothioglucose

Target InteractionMechanism of InhibitionIC50 (µM)Affected Downstream PathwayCitation
PKCiota-Par6Disruption of PB1-PB1 domain interaction~1Rac1 signaling nih.govsigmaaldrich.comlookchem.comresearchgate.netresearchgate.net
IKK ComplexModification of cysteine sulfhydryl group(s)10-100NF-κB activation aai.orgdntb.gov.ua

Perturbations of Mitochondrial Bioenergetics and Function

Mitochondria are central to cellular energy production and play roles in various cellular processes, including redox homeostasis and apoptosis. enrole.comfrontiersin.orgnsf.govsemanticscholar.org While some gold compounds, such as auranofin, have been shown to induce mitochondrial damage and affect mitochondrial bioenergetics, comparative studies suggest that aurothioglucose may have less pronounced effects on mitochondrial function compared to other gold compounds like auranofin. researchgate.net However, the precise and detailed perturbations of mitochondrial bioenergetics and function specifically by aurothioglucose require further focused investigation based on the available search results. The search results indicate that mitochondrial bioenergetics involves processes like oxidative phosphorylation, ATP production, and oxygen consumption rate. nsf.govsemanticscholar.orgresearchgate.netdiacomp.orgbioenergetics-communications.orgnih.gov

Effects on Mitochondrial Respiration Chain Complexes

The mitochondrial respiratory chain (MRC) comprises multi-subunit protein complexes (Complexes I-V) embedded in the inner mitochondrial membrane, essential for ATP synthesis through oxidative phosphorylation. aopwiki.orgnih.gov Research indicates that heavy metals can target mitochondria, although the precise mechanisms of inhibition are not fully understood. aopwiki.org While studies on auranofin, another gold compound, have shown inhibition of the respiratory chain at higher concentrations, the specific effects of aurothioglucose on individual mitochondrial respiration chain complexes are less extensively documented in the provided search results. nih.gov However, gold compounds in general have been shown to suppress in vitro IKK activity, a property shared with other thiol-binding metal ions, suggesting the presence of a cysteine sulfhydryl group critical for enzyme activity in IKKα and IKKβ subunits. aai.org

Induction of Mitochondrial Permeability Transition Pore Opening

The mitochondrial permeability transition pore (mPTP) is a channel in the inner mitochondrial membrane whose opening can lead to mitochondrial dysfunction, bioenergetic collapse, and cell death. ucl.ac.uk mPTP opening can be triggered by factors such as calcium accumulation, oxidative stress, and ATP depletion. ucl.ac.uk While auranofin, a different gold(I)-phosphine derivative, has been shown to induce mPTP opening at submicromolar concentrations, this effect is inhibited by cyclosporin (B1163) A, a specific mPTP inhibitor. nih.govsigmaaldrich.com The induction of mPTP by auranofin is potentially linked to its inhibition of mitochondrial thioredoxin reductase. nih.gov The provided information does not directly detail the induction of mPTP opening specifically by aurothioglucose, though it mentions that auranofin, which contains a water-soluble aurothioglucose entity, can induce mitochondria-dependent apoptosis. mdpi.com

Gold-Thiol Exchange Reactions with Critical Cysteine Residues in Proteins

The gold(I) ion in aurothioglucose exhibits reactivity with thiol groups, which are abundant in cysteine residues of proteins. aurovir-pharma.com This interaction, primarily through gold-thiol exchange reactions, is considered a predominant factor in the pharmacological activity of gold compounds. aurovir-pharma.com Cysteine residues play crucial roles in protein structure and function, including the formation of disulfide bonds that stabilize tertiary and quaternary structures, and are often located in functional domains of proteins. aurovir-pharma.commetwarebio.com The gold(I) ion can interfere with the functional role of cysteine. aurovir-pharma.com

Identification of Cysteine-Rich Protein Binding Partners

Aurothioglucose and other gold compounds interact with proteins, particularly those containing exposed free cysteine or selenocysteine residues. nih.govresearchgate.net The relatively facile ligand substitution in linear gold(I) compounds facilitates the identification of active species and their protein targets. researchgate.net For instance, aurothioglucose has been identified as a potent inhibitor that disrupts the interaction of protein kinase Cι (PKCι) with its downstream effector Par6. researchgate.netsigmaaldrich.com This suggests PKCι, which contains Zn2+ bound to cysteine and histidine residues, is a binding partner. ncats.io Another example involves the interaction of aurothioglucose with a unique cysteine residue (Cys532) in the gp41 envelope glycoprotein (B1211001) of HIV-1, which is hypothesized to be a target for gold(I) ligand exchange. nih.gov Cysteine-rich proteins, characterized by the presence of multiple cysteine residues, are known to be involved in various biological processes, often through protein-protein interactions mediated by domains like the LIM domain. nih.govnih.govmdpi.com While the search results highlight the general propensity of gold compounds to target cysteine-rich proteins and identify some specific examples like PKCι and viral glycoproteins, a comprehensive list or detailed data tables specifically identifying aurothioglucose's cysteine-rich protein binding partners across various biological contexts are not explicitly provided.

Impact on Protein Conformation and Function

The interaction of gold(I) with cysteine residues can significantly impact protein conformation and function. By binding to thiol groups, gold can prevent the normal functional role of cysteine, including its involvement in disulfide bond formation which is critical for maintaining protein structure and activity. aurovir-pharma.commetwarebio.com This can lead to alterations in protein folding, stability, and ultimately, biological activity. metwarebio.comcreative-proteomics.com For example, the interaction of aurothioglucose with the cysteine residue in the HIV-1 gp41 envelope glycoprotein affects the association of gp120 with gp41, thereby inhibiting viral infectivity. nih.gov The inhibition of protein kinase Cι by aurothioglucose, likely through interaction with its cysteine residues, disrupts downstream signaling pathways required for transformed growth in certain cancer cells. ncats.ioresearchgate.netsigmaaldrich.com Furthermore, the modification of cysteine residues by gold compounds can affect enzyme activity, as suggested by the inhibition of IKK activity which is dependent on a critical cysteine sulfhydryl group. aai.org

Cellular Response Pathways and Immunological Modulations in Research Models

Aurothioglucose influences various cellular response pathways and exhibits immunological modulatory effects in research models. Its impact extends to inflammatory processes and immune cell activity. researchgate.net

Regulation of Nuclear Factor Kappa B (NF-κB) Signaling Pathway Activity

Nuclear Factor Kappa B (NF-κB) is a transcription factor that plays a pivotal role in the expression of numerous inflammatory genes and is implicated in chronic inflammatory diseases. aai.orgfrontiersin.org Activation of NF-κB involves the phosphorylation and degradation of inhibitory IκB proteins, allowing NF-κB to translocate to the nucleus and induce gene expression. aai.org Aurothioglucose has been shown to inhibit the DNA binding activity of NF-κB in vitro. frontiersin.orgmedchemexpress.comoup.com Studies using partially purified NF-κB demonstrated that aurothioglucose inhibited NF-κB DNA-binding activity at concentrations greater than 100 μM. oup.com It is hypothesized that gold(I) can oxidize the thiolate anions on the NF-κB molecule, thereby abrogating its DNA-binding activity. oup.com Furthermore, aurothioglucose has been shown to inhibit induced NF-κB activity by acting as an IL-1 functional antagonist in murine fibroblast cells. nih.gov This modulation of NF-κB signaling contributes to the anti-inflammatory properties observed with gold compounds. aurovir-pharma.comaai.orgrjptonline.orgasm.org

The following table summarizes some research findings related to aurothioglucose's effects on NF-κB activity:

Research FindingModel/SystemAurothioglucose ConcentrationEffect on NF-κB ActivityCitation
Inhibition of NF-κB DNA-binding activityPartially purified NF-κB>100 μMInhibited DNA-binding activity oup.com
Inhibition of induced NF-κB activity by acting as an IL-1 functional antagonistMurine fibroblast NIH 3T3 cellsNot specifiedInhibited induced NF-κB activity nih.gov
Inhibition of DNA binding of NF-κB in vitroIn vitroNot specifiedInhibited DNA binding frontiersin.orgmedchemexpress.com
Inhibition of NF-κB DNA-Binding Activity in In Vitro Systems

A significant mechanism identified for aurothioglucose is its inhibitory effect on the DNA-binding activity of Nuclear Factor-kappa B (NF-κB) in in vitro systems oup.comnih.govnih.gov. NF-κB is a crucial transcription factor involved in the inducible expression of numerous cellular and viral genes, and its DNA binding activity is essential for its function nih.gov. Research has shown that aurothioglucose can strongly inhibit NF-κB-DNA binding nih.gov. This inhibition is thought to occur because the monovalent gold ion [Au(I)] in aurothioglucose can oxidize redox-sensitive thiolate anions (cysteine residues) on the NF-κB molecule into disulfide forms, thereby abrogating its DNA-binding activity oup.com. This redox mechanism may contribute to the observed efficacy of gold compounds nih.gov. While aurothioglucose treatment did not prevent NF-κB nuclear translocation, it effectively blocked the DNA-binding activity of NF-κB in vitro oup.com. Studies using purified NF-κB demonstrated that aurothioglucose inhibited NF-κB DNA-binding activity at concentrations greater than 10 µM oup.com.

Downstream Effects on Inflammatory Gene Expression

The inhibition of NF-κB DNA-binding activity by aurothioglucose leads to downstream effects on inflammatory gene expression oup.com. Since the expression of genes encoding certain inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), is controlled by NF-κB, the inhibitory action of aurothioglucose on NF-κB can result in reduced production of these cytokines oup.comaurovir-pharma.com. In vitro application of aurothioglucose has been shown to inhibit the induction of IL-6 and IL-8 through the inhibition of NF-κB aurovir-pharma.com. This mechanism contributes to the anti-inflammatory effects of aurothioglucose.

Influence on Cytokine and Chemokine Production Profiles in Immune Cells

Aurothioglucose influences the production profiles of various cytokines and chemokines in immune cells oup.comnih.govguidetopharmacology.orgmmhimages.comoup.com. The gold in aurothioglucose accumulates within immune cells, such as macrophages and lymphocytes, and appears to inhibit their function, leading to a reduction in the production of inflammatory mediators patsnap.com.

Suppression of Pro-Inflammatory Cytokines (e.g., TNF-α, IL-6, IL-8, IL-1β) in Cultured Cells

Aurothioglucose has been shown to suppress the production of several key pro-inflammatory cytokines in cultured cells, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, IL-8, and Interleukin-1 beta (IL-1β) oup.comnih.govaurovir-pharma.comguidetopharmacology.orgmmhimages.comoup.com. This suppression is linked to its inhibitory effect on NF-κB, a central regulator of these cytokines aurovir-pharma.com. In vitro studies have demonstrated a marked reduction in IL-6 and IL-8 production following treatment with aurothioglucose oup.com. The anti-inflammatory efficacy of gold-containing compounds is related to the inhibition of NF-κB, which subsequently reduces the production of pro-inflammatory cytokines, most notably TNF-α, IL-1, and IL-6 aurovir-pharma.com.

Mechanisms of Immunosuppression in Activated Lymphocytes and Macrophages

The immunosuppressive actions of gold salts, including aurothioglucose, appear to affect T lymphocytes, macrophages, and neutrophils mmhimages.com. In humans, gold salts interfere with several macrophage functions in vitro, including cellular interactions between macrophages and T lymphocytes nih.gov. The activation of human T lymphocytes can be inhibited by gold salts, likely secondary to an inhibition of macrophage-T cell cooperation nih.gov. Gold compounds also appear to affect the in vitro differentiation of human B lymphocytes in response to polyclonal activators nih.gov. Both the gold atom and the sulfur-hydrogen (SH) group seem to be important for the immunosuppressive actions of gold salts nih.gov. Aurothioglucose has also been found to inhibit the proliferation of T-cells patsnap.com.

Induction of Apoptotic and Autophagic Processes in Pathogenic Cells

While the provided search results mention the potential for aurothioglucose to be a useful drug for treating patients infected with HIV due to its anti-viral activity and inhibition of HIV replication in latently infected cells, and that its effect could be related to inhibition of NF-κB-dependent gene expression, there is no specific information within the search results detailing the induction of apoptotic and autophagic processes in "pathogenic cells" in the context of aurothioglucose's mechanism of action nih.gov. Therefore, based on the strict instructions, content for this subsection cannot be generated from the provided search results.

Role of Reactive Oxygen Species (ROS) Generation in Apoptosis

Reactive oxygen species (ROS) are molecules that play crucial roles in cellular signaling and homeostasis, but elevated levels can lead to oxidative stress and cellular damage, ultimately triggering apoptosis mdpi.comnih.govijbs.com. Research indicates that aurothioglucose and other gold compounds can influence cellular redox balance, contributing to their biological effects.

Studies on related gold compounds, such as auranofin (a gold(I)-phosphine derivative), have demonstrated their ability to induce apoptosis through mechanisms involving ROS generation. Auranofin, for instance, has been shown to cause significant intracellular ROS accumulation in various cell lines, including gastric cancer cells oncotarget.com. This ROS accumulation can lead to the activation of cellular stress pathways, such as endoplasmic reticulum (ER) stress and mitochondrial dysfunction, which are known to converge on apoptotic signaling cascades oncotarget.comcbpbu.ac.in. The induction of apoptosis by auranofin was found to be dependent on ROS generation, as pre-treatment with antioxidants like N-acetyl cysteine (NAC) could significantly inhibit this effect ijbs.comoncotarget.com.

While direct detailed studies specifically on aurothioglucose's direct impact on ROS generation and apoptosis pathways are less extensively documented in the immediate search results compared to auranofin, the shared gold(I) core and similar historical therapeutic use suggest potential parallels in their mechanisms of action involving redox modulation. Gold(I) compounds are known to interact with thiol (-SH) and selenol (-SeH) groups in proteins, which are critical components of the cellular antioxidant defense systems, such as the thioredoxin system researchgate.netnih.gov. Inhibition of these systems can lead to an increase in intracellular ROS levels nih.gov.

Gold Transport and Intracellular Localization Research

Understanding how gold compounds enter cells, where they are distributed intracellularly, and how they are transformed within the biological environment is crucial for deciphering their mechanisms of action.

Mechanisms of Cellular Uptake and Efflux of Gold Species in Model Systems

The cellular uptake of gold compounds is a complex process that can involve various mechanisms depending on the specific gold compound and cell type. While detailed studies specifically on aurothioglucose's uptake mechanisms are not prominently featured in the search results, research on related gold complexes, such as auranofin, provides insights into potential transport pathways.

Auranofin's cellular association has been shown to be dependent on concentration, time, and temperature in model systems like RAW 264.7 cells nih.gov. This association was inhibited by N-ethylmaleimide, a sulfhydryl-reactive agent, suggesting the involvement of thiol-dependent processes, but not by inhibitors of energy-dependent transport like 2,4-dinitrophenol (B41442) and NaF nih.gov. This indicates that while energy-independent mechanisms might play a role, the interaction with cellular thiols appears significant for uptake or association nih.gov.

A proposed model for the uptake of auranofin and potentially other gold-based complexes is a sequential ligand exchange process nih.govnih.gov. This model suggests that uptake is influenced by the ligand's selectivity for thiol groups, as well as factors like lipophilicity, charge, and steric hindrance nih.gov. Efflux of gold species from cells has also been observed and found to be time and temperature-dependent in model systems nih.gov.

Data from studies on gold nanoparticles also highlight the complexity of gold uptake, with size-dependent permeability observed in ex vivo models of synovial membrane nih.gov. Smaller nanoparticles (5 nm) showed more effective permeation compared to larger ones nih.gov.

Intracellular Trafficking and Distribution of Gold in In Vitro and In Vivo (Non-human) Model Systems

Once inside the cell, gold species undergo intracellular trafficking and are distributed among various cellular compartments. Studies using radiolabeled gold compounds have provided valuable information on their intracellular fate.

In RAW 264.7 cells treated with radiolabeled auranofin, the gold and triethylphosphine (B1216732) moieties were found to be internalized and distributed within the nuclear, cytosolic, and membrane fractions nih.gov. Notably, the tetraacetylthioglucose moiety from auranofin did not become cell-associated nih.gov. This suggests that the compound may undergo transformations upon or after entry into the cell, leading to the dissociation of certain ligands.

Research involving gold ions and nanoparticles in cellular and non-human in vivo models has also shed light on intracellular distribution. Studies have demonstrated the presence of gold within cells adjacent to metallic gold implants in animal models researchgate.net. Intracellular uptake of gold ions into THP-1 cells has been observed, with subsequent effects on gene expression related to immunomodulation researchgate.net.

Furthermore, investigations into cellular gold nanoparticle biomineralization in human cells and murine models indicate that gold ions can be taken up and potentially recrystallized into nanoparticles intracellularly tmc.edu. This process can lead to prominent nuclear localization of gold, which may have implications for cytotoxicity tmc.edu. The distribution of gold within cells can be influenced by various factors, including the form of gold (ionic vs. nanoparticle), the specific ligand, and the cell type.

Gold Ligand Exchange and Biotransformation in Biological Milieu

Gold compounds, particularly gold(I) complexes like aurothioglucose, are known to be highly reactive with biological ligands, especially those containing sulfur (thiol) or selenium (selenol) groups researchgate.netnih.govacs.org. This reactivity drives ligand exchange reactions and biotransformation processes within the biological milieu.

Gold(I) complexes are often considered prodrugs that require activation through ligand exchange reactions to exert their full pharmacological effects researchgate.net. In biological fluids like blood, serum albumin, with its free cysteine residue (Cys-34), is a major binding site for gold compounds nih.govrsc.org. Binding to albumin can lead to the release of the original ligand and the formation of gold-albumin conjugates nih.gov.

Within cells, gold compounds interact with a variety of biomolecules, including proteins and peptides containing thiol and selenocysteine residues researchgate.netnih.gov. Enzymes of the thioredoxin system, such as thioredoxin reductase (TrxR), are particularly sensitive targets for gold compounds due to the presence of reactive selenocysteine or cysteine residues in their active sites nih.govnih.govnih.gov. The interaction of gold with TrxR can inhibit its activity, disrupting the cellular redox balance nih.gov.

Ligand exchange reactions are central to the biotransformation of gold compounds. The lability of the ligands attached to gold(I) allows for their replacement by biological thiols and selenols researchgate.netdokumen.pub. This process can lead to the formation of various gold-containing species within the cell, which are believed to be the active forms responsible for the observed biological effects researchgate.netnih.gov. The specific nature of these biotransformation products and their precise roles in the mechanism of action are areas of ongoing research.

The interaction of gold with glutathione (GSH), a major low-molecular-weight thiol in cells, is also significant. Elevated cellular GSH levels can be associated with resistance to metal compound treatment nih.gov. Gold compounds can interact with GSH, and this interaction can influence their intracellular fate and activity.

Preclinical and Ex Vivo Models for Aurothioglucose Research

In Vitro Cell-Based Assays for Biological Activity Profiling

In vitro cell-based assays have been instrumental in dissecting the effects of aurothioglucose (B1665330) on different cell types involved in the inflammatory cascade. These controlled laboratory environments allow for the detailed examination of cellular responses to the compound.

Cell Culture Models for Inflammatory and Immune Response Studies

The anti-inflammatory properties of aurothioglucose have been investigated using various cell culture models. These studies have primarily focused on immune cells such as macrophages and lymphocytes, which are key players in the pathogenesis of inflammatory diseases. nih.govnih.gov Research has shown that aurothioglucose can modulate the activity of these cells, leading to a reduction in the production of pro-inflammatory mediators. nih.gov

In vitro studies have demonstrated that aurothioglucose can inhibit the function of macrophages and lymphocytes. nih.govnih.gov The accumulation of gold within these immune cells appears to suppress their activity, resulting in decreased production of inflammatory cytokines. nih.gov Furthermore, aurothioglucose has been found to inhibit the proliferation of T-cells, which are crucial for the autoimmune response. nih.gov It has also been shown to inhibit the activity of lysosomal enzymes within macrophages, which can contribute to tissue damage in inflammatory conditions. nih.gov

Cell TypeEffect of AurothioglucoseKey Findings
MacrophagesInhibition of functionReduced production of inflammatory cytokines and inhibition of lysosomal enzymes. nih.gov
LymphocytesInhibition of functionGold accumulation within cells appears to inhibit their activity. nih.gov
T-cellsInhibition of proliferationCrucial for dampening the autoimmune response. nih.gov

Enzyme Activity Assays for Target Validation (e.g., TrxR, other oxidoreductases)

A significant aspect of aurothioglucose research has been the identification of its molecular targets. Enzyme activity assays have been pivotal in validating thioredoxin reductase (TrxR) as a primary target of aurothioglucose and other gold compounds. researchgate.netnih.gov TrxR is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox balance.

Aurothioglucose is a well-established active-site inhibitor of TrxR1. researchgate.net Studies have shown that it can inhibit TrxR1 activity in the cytosol of HeLa cells. researchgate.net Gold(I)-containing compounds like aurothioglucose are potent in vitro inhibitors of several selenocysteine-containing enzymes, including TrxR. nih.gov Research has demonstrated that aurothioglucose administration can lead to significant and prolonged inhibition of TrxR activity in various tissues. nih.gov However, it did not show a similar inhibitory effect on glutathione (B108866) peroxidase (GPX1) activity, indicating a degree of selectivity in its action. nih.gov

EnzymeEffect of AurothioglucoseAssay Details
Thioredoxin Reductase 1 (TrxR1)InhibitionActive-site inhibitor; demonstrated in HeLa cell cytosol. researchgate.net
Thioredoxin Reductase (TR)Significant and prolonged inhibitionObserved in various tissues in in vivo studies. nih.gov
Glutathione Peroxidase (GPX1)No significant inhibitionIndicates differential sensitivity of selenocysteine-containing enzymes to aurothioglucose. nih.gov

Gene Expression Analysis using RT-qPCR and RNA Sequencing in Cell Lines

The effect of aurothioglucose on gene expression provides insights into its mechanism of action at the transcriptional level. Studies have utilized techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing to analyze changes in gene expression in response to aurothioglucose treatment.

Research has indicated that gold compounds, particularly aurothioglucose, can exert a strong inhibitory effect on the DNA binding activity of Nuclear Factor-kappa B (NF-κB). nih.gov NF-κB is a critical transcription factor for the expression of numerous cellular and viral genes involved in inflammation. nih.gov This inhibition of NF-κB activity is a potential mechanism for the anti-inflammatory effects of aurothioglucose. nih.gov

Proteomic Profiling of Aurothioglucose-Treated Cells

Proteomic studies, which involve the large-scale analysis of proteins, can provide a comprehensive view of the cellular changes induced by aurothioglucose. While specific proteomic data for aurothioglucose is not extensively available, studies on related gold compounds like auranofin have utilized chemical proteomics to identify cellular targets. These approaches have confirmed thioredoxin reductase 1 (TXNRD1) as a major target.

Ex Vivo Tissue Explant Investigations

Ex vivo studies, which are conducted on tissues or organs removed from an organism and maintained in an artificial environment, bridge the gap between in vitro and in vivo research. They allow for the study of drug effects on intact tissues, preserving the complex cellular interactions.

Studies on Inflamed Synovial Tissue Explants from Animal Models

Given that the synovium is a primary site of inflammation in rheumatoid arthritis, synovial tissue explants from animal models of arthritis are a relevant ex vivo model to study the effects of anti-arthritic drugs. While specific studies focusing solely on the effect of aurothioglucose on inflamed synovial tissue explants from animal models are not detailed in the provided search results, the methodology is well-established for other anti-inflammatory agents. Such studies typically involve culturing the explanted tissue and measuring the release of inflammatory mediators and markers of tissue degradation in response to drug treatment.

Analysis of Immune Cell Responses in Explanted Organs

Animal Model Research for Mechanistic Elucidation and Biomarker Discovery (Strictly excluding human trial relevance)

Aurothioglucose (ATG), as an inhibitor of thioredoxin reductase-1 (TrxR1), has been investigated for its therapeutic potential in a murine model of Acute Respiratory Distress Syndrome (ARDS). In a key study, adult mice were subjected to a "two-hit" model of ARDS, involving an initial intratracheal dose of lipopolysaccharide (LPS) followed by exposure to hyperoxia (>95% O2). This model successfully induced significant lung inflammation and injury. nih.gov

Treatment with a single intraperitoneal injection of ATG was found to significantly attenuate this lung injury. The protective effects of ATG were associated with an increase in pulmonary levels of glutathione (GSH), a critical endogenous antioxidant. This suggests that the therapeutic mechanism of aurothioglucose in this ARDS model is, at least in part, dependent on the augmentation of the lung's antioxidant capacity. nih.gov Furthermore, the study demonstrated that ATG treatment led to a significant decrease in mortality in the LPS/hyperoxia-exposed mice, highlighting its potential as a protective agent in severe inflammatory lung conditions. nih.gov The depletion of GSH completely abrogated the protective effects of ATG, confirming the essential role of this antioxidant in the observed therapeutic benefits. nih.gov

Treatment GroupKey Findings in Murine ARDS ModelReference
Aurothioglucose (ATG)Attenuated lung injury nih.gov
Increased pulmonary glutathione (GSH) levels nih.gov
Decreased mortality nih.gov
Protective effects were GSH-dependent nih.gov

Gold thioglucose (GTG), of which aurothioglucose is a form, has been effectively used to induce hyperphagia and severe obesity in various mouse strains, creating a valuable model for studying obesity-induced diabetes and metabolic alterations. In one study, treatment with GTG led to rapid weight gain and significant increases in nonfasting plasma glucose levels in DBA/2, C57BLKs, and BDF1 mice within 8-12 weeks. nih.gov

These mice also exhibited hallmarks of metabolic dysfunction, including significantly impaired insulin (B600854) secretion, particularly in the early phase after a glucose challenge, and reduced insulin content in pancreatic islets. nih.gov Interestingly, the study highlighted strain-specific differences in the development of diabetes. While GTG-treated C57BL/6 mice became as severely obese and insulin-resistant as the other strains, they did not develop diabetes and maintained normal early insulin secretion and islet insulin content. nih.gov This suggests a genetic predisposition influences the pancreatic β-cells' ability to compensate for insulin resistance. The findings from these models indicate that the pathogenesis of obesity-induced diabetes in GTG-treated mice is linked to the failure of pancreatic β-cells to secrete sufficient insulin to overcome insulin resistance. nih.gov

Mouse StrainEffect of Gold Thioglucose (GTG)Metabolic OutcomeReference
DBA/2, C57BLKs, BDF1Hyperphagia and severe obesityIncreased nonfasting plasma glucose, impaired insulin secretion, reduced islet insulin content nih.gov
C57BL/6Severe obesity and insulin resistanceDid not become diabetic, retained normal early insulin secretion and islet insulin content nih.gov

Detailed studies specifically analyzing the immunological parameters in the peripheral blood and tissues of animals treated with aurothioglucose within the context of ARDS or obesity models are limited in the available literature. While the immunomodulatory effects of gold compounds are generally acknowledged, with actions on macrophages and lymphocytes, specific data on cytokine profiles, immune cell population shifts (e.g., T-cell subsets, macrophage polarization), or changes in inflammatory markers in the blood or tissues (such as bronchoalveolar lavage fluid in ARDS or adipose tissue in obesity) following aurothioglucose treatment in these specific preclinical models have not been extensively reported. nih.govpatsnap.com

In the murine model of ARDS induced by LPS and hyperoxia, treatment with aurothioglucose demonstrated a significant attenuation of lung injury. nih.gov Histopathological assessment of lung tissue from animals treated with aurothioglucose would be expected to show reduced signs of inflammation, such as decreased immune cell infiltration, and less evidence of alveolar damage compared to untreated controls. Molecular investigations in this model revealed that aurothioglucose treatment led to an increased expression of the glutamate-cysteine ligase modifier subunit (GCLM), a key enzyme in the synthesis of glutathione. nih.gov This upregulation of GCLM expression is consistent with the observed increase in pulmonary GSH levels and underscores the molecular mechanism by which aurothioglucose enhances the antioxidant capacity of the lungs. nih.gov

Molecular MarkerEffect of Aurothioglucose in Murine ARDS ModelImplicationReference
Glutamate-cysteine ligase modifier subunit (GCLM)Increased expressionEnhanced glutathione (GSH) synthesis nih.gov

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) has been identified as a potential pharmacodynamic biomarker for the effects of aurothioglucose, particularly in the context of lung injury. Nrf2 is a master regulator of the cellular antioxidant response. Studies in a murine model of bronchopulmonary dysplasia, a condition also characterized by oxidative stress and lung injury, have shown that the protective effects of aurothioglucose are mediated through sustained activation of Nrf2. nih.gov

In hyperoxia-exposed C3H/HeN mice, aurothioglucose treatment led to enhanced expression of Nrf2-regulated antioxidant genes, including heme oxygenase-1 (Hmox1) and NADPH quinone oxidoreductase-1 (Nqo1). nih.gov This suggests a synergistic effect between aurothioglucose and hyperoxia on Nrf2 activation. However, it is important to note that these effects were strain-dependent, as similar Nrf2 activation was not observed in C57BL/6 mice. nih.gov While this research was not conducted in a formal ARDS model, the findings strongly suggest that Nrf2 activation is a key pharmacodynamic effect of aurothioglucose in mitigating oxidant-induced lung injury and could serve as a valuable biomarker in preclinical studies. nih.gov In the context of obesity and metabolic alterations, the role of Nrf2 is complex, and studies directly linking aurothioglucose to Nrf2 activation in adipose tissue or other metabolic organs are currently lacking. osti.govnih.gov

Advanced Analytical and Bioanalytical Methodologies in Aurothioglucose Research

Quantitative and Qualitative Analysis of Gold in Biological Matrices

Accurate quantification of gold in biological matrices such as blood, urine, and tissue is fundamental to pharmacokinetic studies of aurothioglucose (B1665330). Two primary spectrometric techniques are widely used for this purpose.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Total Gold Quantification

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive and robust technique for the determination of total gold concentrations in biological samples from patients treated with gold-containing drugs like aurothioglucose. This method offers extremely low detection limits, often in the parts-per-trillion range, making it ideal for measuring the typically low concentrations of gold found in clinical samples.

The principle of ICP-MS involves introducing a liquid sample, such as digested blood or urine, into a high-temperature argon plasma. The plasma atomizes and ionizes the gold atoms present in the sample. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector then quantifies the number of gold ions, providing a precise measurement of the total gold concentration in the original sample. The high sensitivity of ICP-MS allows for the analysis of very small sample volumes, which is a significant advantage in clinical research.

Atomic Absorption Spectrometry (AAS) for Gold Concentration Determination

Atomic Absorption Spectrometry (AAS) is another well-established and reliable method for the determination of gold concentrations in biological matrices of patients undergoing chrysotherapy with aurothioglucose. nih.gov While generally less sensitive than ICP-MS, AAS is still widely used due to its robustness, lower cost, and specificity for the element of interest.

In AAS, the biological sample is first appropriately prepared, often involving digestion with strong acids to liberate the gold from its organic matrix. The sample is then introduced into a high-temperature source, such as a flame or a graphite (B72142) furnace, which atomizes the gold. A light source emitting light at a wavelength specific to gold is passed through the atomized sample. Gold atoms in the sample absorb this light in proportion to their concentration. By measuring the amount of light absorbed, the concentration of gold in the sample can be accurately determined. Studies have utilized AAS to measure gold concentrations in the serum of patients treated with various gold preparations, including aurothioglucose, to understand its distribution among different protein fractions. nih.gov

Table 1: Comparison of ICP-MS and AAS for Gold Quantification
FeatureInductively Coupled Plasma Mass Spectrometry (ICP-MS)Atomic Absorption Spectrometry (AAS)
PrincipleIonization of atoms in plasma and detection by mass spectrometryAbsorption of light by free atoms in the gaseous state
SensitivityVery high (parts-per-trillion)High (parts-per-billion to parts-per-million)
InterferencesIsobaric and polyatomic interferencesChemical and spectral interferences
ThroughputHighModerate to high

Gold Speciation and Chemical State Determination

Beyond total gold quantification, understanding the chemical form (speciation) of gold after the administration of aurothioglucose is crucial for elucidating its metabolic fate and therapeutic action. This involves determining the oxidation state of gold and its coordination environment with biological ligands.

X-ray Absorption Spectroscopy (XAS) Techniques (XANES, EXAFS) for Gold Oxidation State and Ligand Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, non-destructive technique that provides detailed information about the local atomic and electronic structure of a specific element, in this case, gold, within a complex biological matrix. XAS is particularly valuable in aurothioglucose research as it can directly probe the chemical state of gold in situ. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing gold atom. By comparing the XANES spectra of gold in biological samples from aurothioglucose-treated subjects with those of known gold standards, researchers can determine the oxidation state of gold (e.g., Au(I) or Au(III)).

The EXAFS region, which extends to higher energies beyond the XANES region, contains information about the local atomic environment around the gold atom. Analysis of the EXAFS data can reveal the types of neighboring atoms (e.g., sulfur, nitrogen), their distances from the gold atom, and their coordination numbers. This information is critical for identifying the biological ligands that bind to gold in vivo, such as the thiol groups of amino acids and proteins.

Synchrotron Radiation-Based Techniques for Micro-Localization and Speciation (e.g., Micro-PIXE)

Synchrotron radiation sources provide extremely bright and focused X-ray beams that enable highly sensitive and spatially resolved analysis of elements in biological tissues. Techniques such as Micro-Proton Induced X-ray Emission (Micro-PIXE) are employed to map the micro-distribution of gold within cells and tissues following aurothioglucose administration.

Micro-PIXE involves scanning a focused proton beam across a thin tissue section. The interaction of the proton beam with the atoms in the sample induces the emission of characteristic X-rays. By detecting the energy and intensity of these X-rays, a two-dimensional map of the elemental distribution, including gold, can be generated with micrometer-scale resolution. This allows researchers to visualize the accumulation of gold in specific cellular compartments or tissue structures, providing insights into its sites of action and potential toxicity. Studies have utilized similar electron probe X-ray microanalysis to localize gold within the lysosomes of synovial lining cells in patients treated with gold-containing drugs. nih.gov

Chromatographic and Electrophoretic Methods for Gold-Protein Complex Characterization

Aurothioglucose and its metabolites are known to interact extensively with proteins in the body, particularly albumin. Characterizing these gold-protein complexes is essential for understanding the transport, distribution, and efficacy of the drug. Chromatographic and electrophoretic techniques are instrumental in separating and characterizing these complexes.

Chromatographic methods, such as size-exclusion chromatography (SEC) and affinity chromatography, are used to separate proteins and their complexes based on size and binding affinity, respectively. By coupling these separation techniques with a gold-specific detector, such as an ICP-MS, researchers can identify the specific proteins that bind to gold from aurothioglucose in biological fluids like serum. For instance, gel filtration has been used to fractionate serum specimens from patients treated with gold compounds, including aurothioglucose, to study the distribution of gold among different protein fractions. nih.gov

Electrophoretic techniques, such as polyacrylamide gel electrophoresis (PAGE), separate proteins based on their size and charge. These methods can be used to analyze changes in the electrophoretic mobility of proteins upon binding to gold from aurothioglucose, providing evidence of complex formation. nih.gov Combining electrophoresis with immunoblotting (Western blotting) can further help in identifying the specific proteins involved in these interactions.

Table 2: Analytical Techniques for Aurothioglucose Research
TechniqueApplication in Aurothioglucose ResearchInformation Obtained
ICP-MSTotal gold quantification in biological matricesPrecise concentration of gold
AASGold concentration determination in biological fluidsConcentration of gold
XAS (XANES/EXAFS)Determination of gold's chemical state and local environmentOxidation state, coordinating atoms, bond distances
Micro-PIXEMicro-localization of gold in tissues and cellsSpatial distribution of gold at the micrometer level
Chromatography (e.g., SEC)Separation of gold-protein complexesIdentification of gold-binding proteins
Electrophoresis (e.g., PAGE)Characterization of gold-protein interactionsEvidence of protein binding and complex formation

Mass Spectrometry (MS) Techniques for Identifying Gold-Binding Proteins and Metabolites

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in aurothioglucose research for identifying and characterizing gold-containing molecules and their interaction partners.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules, such as gold-thiolate complexes and their protein adducts. nih.gov In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are expelled and can be analyzed by the mass spectrometer. nih.gov

This technique has been instrumental in characterizing thiolate-protected gold nanoparticles and has revealed the presence of distinct gold-thiolate species on their surfaces. nih.gov For aurothioglucose, which is a gold(I) thiolate complex, ESI-MS can be used to determine its precise molecular weight and to study its interactions with biological thiols and proteins. nih.govresearchgate.net The high resolution of modern mass spectrometers allows for the accurate determination of the elemental composition of these complexes. nih.govresearchgate.net

Proteomics involves the large-scale study of proteins, including their expression, modifications, and interactions. mdpi.com In the context of aurothioglucose research, proteomics methodologies are employed to identify the specific proteins that are modified by gold in a biological system. nih.gov Since aurothioglucose is known to interact with cysteine residues in proteins, proteomic approaches can pinpoint the specific sites of gold binding. nih.gov

One common strategy involves treating a cellular lysate or a purified protein mixture with aurothioglucose. The proteins are then digested into smaller peptides, and the gold-modified peptides are identified using mass spectrometry. youtube.com Advanced techniques, such as those involving affinity purification of modified proteins or quantitative proteomics, can provide a comprehensive map of the "gold-binding proteome" and offer insights into the molecular mechanisms of aurothioglucose's action. nih.govmit.edu

Table 3: Proteomic Strategies for Identifying Gold-Modified Proteins

StrategyDescription
Affinity Chromatography A modified form of the drug is attached to a solid support to "pull down" its binding partners from a cell lysate for subsequent identification by MS. nih.gov
Quantitative Proteomics (e.g., SILAC) Stable isotope labeling is used to quantitatively compare the abundance of proteins that interact with the drug versus a control, helping to distinguish specific binders from non-specific interactions. mit.edu
Direct Identification of Modified Peptides Following drug treatment, proteins are digested, and mass spectrometry is used to identify peptides that have an increased mass corresponding to the addition of gold.

Imaging Techniques for Gold Distribution Research (e.g., Electron Microscopy with Aurothioglucose embedding)

Visualizing the subcellular and tissue-level distribution of gold is critical for understanding the biological fate of aurothioglucose. Various imaging techniques are employed for this purpose, with electron microscopy being a particularly powerful tool.

Electron microscopy offers high-resolution imaging that can localize gold deposits within cells and tissues. nih.gov In studies of tissues from subjects treated with gold compounds, electron-dense particles corresponding to gold have been identified within the lysosomes of cells, such as synovial lining cells and macrophages. nih.gov This localization within lysosomes, termed aurosomes, suggests a role for these organelles in the metabolism and storage of gold. nih.gov

In addition to traditional transmission electron microscopy, analytical techniques such as electron probe X-ray microanalysis can be combined with electron microscopy to confirm the elemental composition of the observed deposits, providing definitive evidence that they contain gold. nih.gov More recent advancements in imaging are exploring the use of gold nanoparticles as contrast agents for various imaging modalities, which could potentially be adapted for tracking gold-based drugs like aurothioglucose in vivo. mdpi.comnih.gov

Chemical Synthesis and Structure Activity Relationship Sar Research on Aurothioglucose Analogs

Synthetic Methodologies for Aurothioglucose (B1665330) and its Isotopologues

The primary synthesis of Aurothioglucose involves the reaction of a gold(I) salt with thioglucose. A common method is the addition of a gold bromide solution to an aqueous solution of thioglucose that also contains sulfur dioxide gpatindia.com.

While specific literature detailing the synthesis of Aurothioglucose isotopologues is not abundant, the methodologies for isotopically labeling related molecules, such as glucose, are well-established and can be adapted. The synthesis of isotopically labeled compounds is crucial for metabolic studies, determination of biosynthetic pathways, and binding assays researchgate.netscripps.edu.

Deuterium Labeling: Deuterium-labeled compounds can be synthesized through hydrogen-deuterium (H-D) exchange reactions. These reactions can often be performed directly on the target molecule or a late-stage intermediate using deuterium-containing reagents like D₂O, often facilitated by a catalyst such as Palladium on carbon (Pd/C) with an aluminum-D₂O system nih.gov. For Aurothioglucose, this could involve the exchange of specific hydrogen atoms on the glucose moiety with deuterium.

Carbon-13 Labeling: The incorporation of carbon-13 (¹³C) into the glucose backbone of Aurothioglucose would likely start with a commercially available ¹³C-labeled glucose medchemexpress.com. This labeled glucose would then be converted to thioglucose and subsequently reacted with a gold salt. For instance, hexa-¹³C-labelled glucosinolates have been synthesized by coupling isotopically labeled thioglucose with the corresponding hydroximoyl chlorides researchgate.net. This demonstrates the feasibility of using labeled thioglucose as a precursor for more complex molecules. The synthesis of ¹³C-labeled compounds often involves using labeled building blocks like [¹³C]CH₃I or *CO₂ in multi-step synthetic sequences .

The synthesis of these isotopologues allows for detailed pharmacokinetic and pharmacodynamic studies, providing a deeper understanding of the absorption, distribution, metabolism, and excretion of Aurothioglucose and its analogs scripps.edu.

Design and Synthesis of Novel Gold(I) and Gold(III) Complexes with Modified Ligands for Biological Research

The therapeutic potential of gold compounds has driven the design and synthesis of novel gold(I) and gold(III) complexes with modified ligands to enhance efficacy, selectivity, and stability nih.gov.

The P–Au–S structural motif is a common feature in many biologically active gold-phosphine complexes gpatindia.com. The synthesis of these derivatives often involves the reaction of a gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), with a thiol and a phosphine (B1218219) ligand.

A series of novel gold(I) thiolate derivatives incorporating amino phosphines and thiocarbohydrates as auxiliary ligands have been synthesized. For example, [2-(diphenylphosphino)ethyl]amine acetyl-2-gluconamido ethane (B1197151) thiolate gold(I) complex was prepared by reacting Complex 1 with acetylated 2-gluconamido ethane thiol in dichloromethane (B109758) with triethylamine (B128534) nih.govnih.gov.

Modifications of the phosphine ligand have been explored to modulate the biological activity. Auranofin analogs with varying phosphine structures have been synthesized to establish structure-activity relationships nih.gov. The general approach involves reacting a gold(I) precursor with the desired phosphine and thiol ligands.

The synthesis of gold(III) complexes with bidentate amino-thiolate ligands has also been achieved. These syntheses often start from a gold(III) precursor like [Au(C₆F₅)₂(OEt₂)₂]ClO₄, which has labile diethyl ether molecules that can be displaced by the desired ligands researchgate.net.

Bimetallic gold complexes, which contain gold and another metal, are of interest for their potential synergistic effects and unique biological activities. The synthesis of these complexes often involves the coordination of a mononuclear gold complex, which acts as a ligand, to a second metal center.

For instance, bimetallic gold(I)/platinum(II) and gold(I)/palladium(II) complexes have been synthesized. The preparation of Dichloro{bis[2-(diphenylphosphino)ethyl]amino gold(I) acetyl-2-gluconamido ethane thiolate} platinum(II) chloride involved reacting a mononuclear gold(I) thiolate complex with [Pt(COD)Cl₂] nih.gov. Similarly, homo- and hetero-bimetallic gold(III)/gold(I) and gold(III)/silver(I) complexes have been prepared by coordinating a mononuclear gold(III) amino-thiolate complex to a gold(I) or silver(I) precursor through the sulfur atom researchgate.net.

Table 1: Examples of Synthesized Gold(I) and Bimetallic Complexes

Compound Type Example Compound Starting Materials Reference
Gold(I) Thiolate [2-(diphenylphosphino)ethyl]amine acetyl-2-gluconamido ethane thiolate gold(I) Complex 1, acetylated 2-gluconamido ethane thiol, triethylamine nih.gov, nih.gov
Gold(I) Thiolate [3-(diphenylphosphino)propyl]amine acetyl-2-gluconamido ethane thiolate gold(I) Complex 2, acetylated 2-gluconamido ethane thiol, triethylamine nih.gov, nih.gov
Bimetallic Au(I)/Pt(II) Dichloro{bis[2-(diphenylphosphino)ethyl]amino gold(I) acetyl-2-gluconamido ethane thiolate} platinum(II) chloride Gold(I) thiolate complex 7, [Pt(COD)Cl₂] nih.gov
Bimetallic Au(I)/Pd(II) Dichloro{[2-(diphenylphosphino)ethyl]amino gold(I) acetyl-2-gluconamido ethane thiolate}palladium(II) chloride Gold(I) thiolate complex 7, [Pd(COD)Cl₂] nih.gov
Bimetallic Au(III)/Au(I) [PPN][Au(3,5-C₆Cl₂F₃)₃(µ-PPh₂)AuCl] [Au(3,5-C₆Cl₂F₃)₃(PPh₂H)], [Au(acac)(PPh₃)] revvity.co.jp

Structure-Activity Relationship Studies (SAR) in In Vitro Enzyme and Cell-Based Assays (Focus on mechanistic effects)

SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, providing a rational basis for the design of more effective therapeutic agents mdpi.com.

The biological activity of gold complexes is significantly influenced by the oxidation state of the gold ion and the nature of the coordinated ligands gpatindia.com.

Oxidation State: Monovalent gold (Au(I)) is generally considered more active than trivalent gold (Au(III)) or colloidal gold in the context of anti-rheumatic drugs gpatindia.com. However, both Au(I) and Au(III) complexes have been investigated for various therapeutic applications, including as anticancer and antiparasitic agents nih.gov. For instance, auranofin, an Au(I) complex, and its analogs have shown promising antiparasitic activity, while aurothioglucose and aurothiomalate (B1210753), which also contain Au(I) but lack a phosphine ligand, were found to be inactive against Toxoplasma gondii in vitro nih.gov. This highlights the critical role of the ligand environment.

Ligand Environment: The ligands coordinated to the gold center play a pivotal role in the stability, lipophilicity, and ultimately, the biological activity of the complex.

Thiol Ligands: The attachment of gold to a sulfur-containing ligand is essential for the activity of many gold-based drugs gpatindia.com. Modifications to the thiol ligand can significantly impact the biological properties of the complex.

Phosphine Ligands: The presence of a phosphine ligand, as seen in auranofin, is crucial for its antiparasitic activity nih.gov. Phosphine ligands contribute to the lipophilicity of the complex, which can enhance cellular uptake, and they also help to stabilize the Au(I) oxidation state nih.gov. The modification of the phosphine ligand in auranofin analogs has been shown to modulate their antiproliferative properties researchgate.net.

A study on auranofin analogs revealed that the thiosugar ligand is not essential for cytotoxicity, whereas the nature of the metal center (gold vs. silver) plays a significant role in modulating activity nih.gov. Furthermore, a clear correlation was found between the cytotoxic potency of these compounds and their ability to inhibit the enzyme thioredoxin reductase (TrxR) nih.gov. Gold compounds were generally more potent TrxR inhibitors than their silver counterparts, likely due to the stronger binding of gold to the selenocysteine (B57510) residue in the enzyme's active site nih.gov.

The ability of a drug to reach its intracellular target is a key determinant of its efficacy. Ligand modifications can significantly influence the cellular uptake and subsequent target engagement of gold complexes.

Cellular Uptake: The lipophilicity of a gold complex, which is heavily influenced by its ligands, is a major factor in its ability to cross cell membranes. The addition of a phosphine ligand, for example, increases the lipophilicity of the complex and can lead to enhanced cellular uptake nih.gov. The mechanism of uptake can vary and may include passive diffusion or endocytosis nih.govpelagobio.com.

Target Engagement: Once inside the cell, the gold complex must interact with its biological target to exert its effect. Target engagement is the direct interaction between a drug and its protein target in a physiologically relevant environment pelagobio.com. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in living cells revvity.co.jpdrugtargetreview.com.

For auranofin and its analogs, a primary intracellular target is the enzyme thioredoxin reductase (TrxR) researchgate.netnih.govnih.gov. The gold(I) center of these complexes can interact with the selenocysteine residue in the active site of TrxR, leading to enzyme inhibition nih.gov. The nature of the ligands can influence the strength of this interaction. Studies have shown that modifications to auranofin can yield new families of anticancer drug candidates that retain potent TrxR inhibitory capabilities researchgate.net.

In a study of gold(I) thiolate derivatives designed as HIV protease inhibitors, molecular modeling suggested that the complexes exhibit strong binding affinity with the pocket residues of the enzyme, inhibiting the flexibility of the flap regions in a manner similar to the known inhibitor darunavir (B192927) researchgate.net. This indicates that specific ligand designs can direct the gold complex to engage with a particular molecular target.

Table 2: Structure-Activity Relationship Summary for Aurothioglucose Analogs

Structural Feature Influence on Biological Activity Example/Observation Reference
Gold Oxidation State Au(I) is generally more active for anti-rheumatic properties. Monovalent gold is more active than trivalent or colloidal gold. gpatindia.com
Thiol Ligand Essential for the activity of many gold-based drugs. Attachment of gold to a sulfur-containing ligand is crucial. gpatindia.com
Phosphine Ligand Increases lipophilicity and is crucial for some biological activities (e.g., antiparasitic). Auranofin (with phosphine) is active against T. gondii, while aurothioglucose (no phosphine) is not. nih.gov
Ligand Modification Modulates cytotoxicity and enzyme inhibition. Auranofin analogs with modified phosphine and thiol ligands show varied antiproliferative properties and TrxR inhibition. nih.gov, researchgate.net
Cellular Uptake Influenced by ligand-dependent lipophilicity. Phosphine ligands increase lipophilicity, potentially enhancing cellular uptake. nih.gov
Target Engagement Ligand design can direct the complex to specific molecular targets. Gold(I) thiolate derivatives designed to bind to the active site of HIV protease. researchgate.net

Theoretical and Computational Chemistry Approaches in Aurothioglucose Research

Molecular Docking and Dynamics Simulations to Model Aurothioglucose-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interactions between molecules, such as a drug candidate and a protein target. Molecular docking predicts the preferred orientation and binding affinity of a ligand to a receptor mdpi.comresearchgate.net. MD simulations provide information about the dynamic behavior of molecular systems over time, allowing for the exploration of conformational changes and the stability of interactions. mdpi.comdovepress.com

While specific detailed studies focusing solely on molecular docking and dynamics simulations of aurothioglucose (B1665330) with its various potential protein targets are not extensively detailed in the provided search results, the general application of these methods to understand gold complex-protein interactions and the binding of molecules to proteins is well-established. For instance, molecular docking has been used to study the binding interactions of other gold complexes with targets like DNA, thioredoxin reductase (TrxR), and glutathione (B108866) reductase (GR). ijcrcps.com These studies aim to understand the molecular binding modes and identify important amino acids within the active sites responsible for interactions. ijcrcps.com

Molecular dynamics simulations are crucial for understanding protein flexibility and how it affects ligand binding, providing insights into the dynamic character of targets. mdpi.com They can be used to investigate the mechanism of binding, including changes in hydrogen-bonding networks and the energetics of binding/unbinding. rsc.org Accelerated MD simulations have been developed to overcome the limitations of conventional MD in capturing slower biological processes, enabling the simulation of biomolecular binding events and the calculation of binding thermodynamics and kinetics. dovepress.com

Given that aurothioglucose is known to interact with various biological molecules, including enzymes and proteins involved in inflammatory and immune responses nih.govdrugbank.compatsnap.com, molecular docking and dynamics simulations would be valuable tools to:

Predict binding sites and affinities of aurothioglucose to potential protein targets.

Understand the conformational changes in proteins upon binding with aurothioglucose.

Investigate the stability and dynamics of aurothioglucose-protein complexes.

Elucidate the molecular mechanisms of inhibition or modulation of protein activity by aurothioglucose.

Studies have suggested that aurothioglucose may inhibit adenylyl cyclase activity in human lymphocyte membranes and in membranes of T and B lymphocyte subsets nih.govdrugbank.com. It is also believed to interact with cellular thiols and inhibit lysosomal enzymes within macrophages patsnap.com. Computational approaches like docking and MD could provide atomistic details of these interactions, complementing experimental observations.

Quantum Chemical Calculations of Electronic Structure and Reactivity of Gold(I) Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure and reactivity of metal complexes, including gold(I) compounds like aurothioglucose. These calculations can provide insights into bonding characteristics, charge distribution, and the energetics of chemical reactions. advancedsciencenews.comprinceton.edu

Research on the reactivity of gold complexes has expanded beyond their traditional Lewis acid behavior to include fundamental organometallic reactions like oxidative addition, reductive elimination, and transmetallation. researchgate.net Computational studies have been instrumental in analyzing the reactivity of various gold complexes. For example, theoretical perspectives have been used to analyze the reactivity of gold-aluminyl complexes, suggesting unorthodox nucleophilic behavior of gold and cooperative reaction mechanisms. digitellinc.comnih.gov These studies utilize computational tools such as Energy Decomposition Analysis (EDA), Natural Orbitals for Chemical Valence (NOCV), and Charge Displacement analysis (CD) to understand bond nature and polarity. digitellinc.com

Quantum chemical calculations can help to:

Determine the electronic structure of aurothioglucose, including the oxidation state and coordination environment of the gold atom.

Analyze the nature of the gold-sulfur bond in aurothioglucose.

Investigate the potential reactivity pathways of aurothioglucose with biological molecules, such as thiols or selenols in proteins like thioredoxin reductase.

Understand how the electronic structure influences the stability and reactivity of aurothioglucose in biological environments.

Compare the electronic properties and reactivity of aurothioglucose with other gold(I) complexes.

Studies on other gold(I) and gold(III) complexes have used computational methods to investigate their d-configuration and physical oxidation state, revealing the electron-sharing covalent character of metal-to-ligand sigma bonding. nih.gov These calculations can help explain why gold(I) and gold(III) complexes might exhibit similar reactivity patterns. nih.gov While direct quantum chemical studies specifically on aurothioglucose's electronic structure and reactivity are not prominently featured in the provided results, the principles and methods applied to other gold complexes are directly applicable to understanding aurothioglucose.

In Silico Prediction of Aurothioglucose's Biological Effects and Target Identification

In silico methods, encompassing a range of computational approaches, can be used to predict the biological effects of a compound and identify potential molecular targets. These methods leverage data from genomics, proteomics, and bioinformatics to understand how a molecule might interact with biological systems. slideshare.net

Techniques such as virtual screening and network pharmacology fall under the umbrella of in silico approaches for target identification and understanding biological effects. slideshare.netnih.gov Virtual screening uses computational methods to filter large databases of compounds to identify those likely to bind to a specific target. slideshare.net Network pharmacology analyzes the complex interactions between drugs, targets, and diseases to understand the holistic effects of a compound. nih.gov

For aurothioglucose, in silico methods can be applied to:

Predict potential protein targets based on its chemical structure and known interactions of similar gold compounds.

Identify biological pathways that are likely to be modulated by aurothioglucose.

Prioritize potential targets for experimental validation.

Understand the potential for off-target effects.

Explore the mechanisms underlying observed biological effects, such as the inhibition of inflammatory responses or effects on immune cells. nih.govdrugbank.compatsnap.com

While the provided search results mention aurothioglucose's inhibitory effects on adenylyl cyclase and lysosomal enzymes nih.govdrugbank.compatsnap.com, and its interaction with cellular thiols patsnap.com, detailed in silico studies specifically predicting these or other biological effects and identifying novel targets for aurothioglucose are not explicitly described. However, the general principles of in silico target identification and effect prediction using computational tools are applicable to aurothioglucose research.

Predictive Modeling of Gold Bioavailability and Intracellular Fate in Research Models

Predictive modeling plays a crucial role in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs, including their bioavailability and intracellular fate. Computational models can help predict how a compound is absorbed into the bloodstream, distributed to various tissues, metabolized, and eliminated from the body. nih.gov Understanding the intracellular fate involves modeling how a compound enters cells, where it localizes, and how it interacts with intracellular components. acs.orgacs.org

For gold compounds like aurothioglucose, predicting bioavailability and intracellular fate is particularly important due to the unique chemistry of gold and its interactions with biological molecules. Studies have investigated the distribution of gold following aurothioglucose administration, noting accumulation in lymph nodes, bone marrow, liver, skin, and bone. nih.gov Excretion is primarily through urine. nih.govdrugbank.comnih.gov

Predictive modeling approaches that can be applied to aurothioglucose include:

Physiologically Based Pharmacokinetic (PBPK) models to simulate the absorption, distribution, metabolism, and excretion of gold from aurothioglucose in research models. nih.gov

Quantitative Structure-Property Relationship (QSPR) models to predict bioavailability based on the chemical structure of aurothioglucose. nih.gov

Computational models to simulate the interaction of aurothioglucose with cell membranes and its uptake into cells. acs.org

Modeling the intracellular localization and potential interactions with organelles or biomolecules. acs.org

While specific computational modeling studies focused on predicting the bioavailability and intracellular fate of aurothioglucose are not detailed in the search results, the application of PBPK and QSPR modeling for bioavailability prediction of drugs is a recognized field nih.gov. Furthermore, computational modeling is used to study the interaction of nanoparticles with biological macromolecules and their behavior within biological systems, including their intracellular fate researchgate.netacs.org. These approaches can be adapted to study the fate of gold released from aurothioglucose or the compound itself within cells and tissues.

The biological half-life of gold salts like aurothioglucose has been reported, showing variability and dependence on the number of doses nih.gov. Computational modeling could potentially help to better understand the factors influencing this half-life and predict gold accumulation and clearance dynamics.

Emerging Research Directions and Future Perspectives for Aurothioglucose and Gold Compounds

Exploration of Aurothioglucose's Effects in Novel Biological Pathways and Non-Human Disease Models

Current research is extending beyond the established anti-inflammatory mechanisms of aurothioglucose (B1665330) to investigate its effects in a range of novel biological pathways and disease models. This includes studies into its potential antiviral properties, its influence on cancer cell metabolism, and its possible roles in neurodegenerative disorders.

Research into Antiviral Mechanisms (e.g., HIV-1 replication inhibition in cell models)

Aurothioglucose has demonstrated inhibitory effects on HIV-1 replication in various cell culture models, including peripheral blood mononuclear cells (PBMCs) and macrophages. aurovir-pharma.comwikidata.orgdrugfuture.com Studies have shown that aurothioglucose can significantly inhibit tumor necrosis factor (TNF)-α-induced HIV-1 replication in latently infected cell lines such as OM10.1 and Ach2 at non-cytotoxic concentrations. aurovir-pharma.comoup.com While aurothioglucose was found to inhibit HIV-1 reverse transcriptase in cell-free assays, its antiviral effect in cellular models appears to involve the modification of a surface component of the virion. aurovir-pharma.comnih.gov Specifically, the antiviral activity of gold thiolates like aurothioglucose has been linked to interaction with a unique cysteine residue near the amino terminus of the gp41 envelope glycoprotein (B1211001), which is crucial for the association of gp120 with gp41. aurovir-pharma.comnih.gov This interaction can lead to the release of gp120 from the cell surface. nih.gov

Investigation in Cancer Cell Metabolism Modulation (in in vitro models)

Gold compounds, including those structurally related to aurothioglucose, are being investigated for their ability to modulate cancer cell metabolism in in vitro models. oup.commedkoo.comdntb.gov.uaresearchgate.netfrontiersin.orgnih.gov Research indicates that these compounds can target metabolic vulnerabilities in cancer cells, affecting key processes such as glycolysis and oxidative phosphorylation. medkoo.comdntb.gov.uafrontiersin.orgnih.gov Modulation of metabolic enzymes and pathways by gold compounds has been observed in various cancer models. oup.comresearchgate.netfrontiersin.orgnih.gov For instance, some gold compounds have been shown to decrease the levels of glycolytic enzymes such as PKM, enolase 1 (ENO1), glyceraldehyde 3-phosphate dehydrogenase (GAPDH), and phosphoglycerate kinase 1 (PGK1), and to reduce lactate (B86563) production through interaction with enzymes like aldolase (B8822740) C (ALDOC), LDHB, GAPDH, and PKM. frontiersin.orgnih.gov Aurothioglucose itself has been noted for its ability to inhibit thioredoxin (Trx) activity and increase oxidative stress levels, impacting the cellular redox state which is critical in cancer cell survival and proliferation. medkoo.comfrontiersin.orgnih.govbiocrick.comnih.gov

Studies in Neurodegenerative Disorder Models (Mechanistic Focus)

Emerging research is exploring the potential of aurothioglucose and gold compounds in the context of neurodegenerative disorders, with a focus on understanding their underlying mechanisms. aurovir-pharma.comdntb.gov.uaresearchgate.netrjptonline.orgnih.gov Studies utilizing in vivo models, such as aluminum chloride-induced Alzheimer's disease in rats, have investigated the neuroprotective potential of aurothioglucose. researchgate.netrjptonline.org These investigations suggest that aurothioglucose may offer protection against neuronal toxicity and exert antioxidative and anti-inflammatory effects. researchgate.netrjptonline.org A significant challenge in this area is the limited capacity of aurothioglucose to cross the blood-brain barrier. rjptonline.org To address this, research is exploring the use of nanoparticle-based delivery systems, such as aurothioglucose-loaded poly (lactic-co-glycolic acid) (PLGA) nanoparticles, which have shown promising neuroprotective capabilities and improved outcomes in rat models compared to aurothioglucose alone. researchgate.netrjptonline.orgnih.gov These studies highlight the potential for modulating neuroinflammation and oxidative stress as key mechanisms in the context of neurodegenerative disease. researchgate.netrjptonline.orgnih.gov

Integration of Advanced Omics Technologies (Genomics, Proteomics, Metabolomics, Lipidomics) in Aurothioglucose Research

The application of advanced omics technologies, including genomics, proteomics, metabolomics, and lipidomics, is becoming increasingly integrated into research on aurothioglucose and other gold compounds. sigmaaldrich.comd-nb.infonih.govnih.govmdpi.comresearchgate.net These technologies provide powerful tools for comprehensively understanding the complex biological interactions and mechanisms of action of these compounds at a molecular level. Proteomics and metabolomics, for instance, are being utilized to gain deeper insights into how gold compounds affect protein expression and cellular metabolic profiles. sigmaaldrich.com The integration of multi-omics approaches allows researchers to link information across different biomolecular levels, potentially revealing novel functional components, resistance mechanisms, and the full metabolic potential influenced by gold compounds in various biological systems and disease models. d-nb.infonih.govnih.govmdpi.comresearchgate.net

Development of Innovative In Vitro and Ex Vivo Research Platforms for Gold Compound Evaluation

The evaluation of gold compounds is benefiting from the development and application of innovative in vitro and ex vivo research platforms. These platforms aim to provide more physiologically relevant models for assessing the efficacy and mechanisms of these compounds before in vivo studies. Examples of such platforms being utilized or developed in broader drug research include 3D cell culture models, perfused human tissue models (such as skin models), and advanced systems for cell engineering. nc3rs.org.ukgenoskin.commdpi.combusinesswire.comnih.gov These innovative platforms allow for the assessment of compound interactions within more complex cellular and tissue environments, offering insights into aspects like tissue penetration, cellular responses, and potential toxicity in a context that better mimics the in vivo situation. genoskin.commdpi.combusinesswire.com The use of such platforms is crucial for a more comprehensive and predictive evaluation of the potential of aurothioglucose and other gold compounds. mdpi.com

Synergistic Research Approaches: Combining Aurothioglucose with Other Mechanistic Probes

Research is exploring synergistic approaches involving the combination of aurothioglucose and other gold compounds with various agents to enhance their effects or to further elucidate their mechanisms. While the provided context primarily highlights combinations with other therapeutic agents or compounds that influence specific pathways, this area of research represents a broader effort to understand how aurothioglucose interacts with other molecules to produce combined biological outcomes. For example, studies have investigated the synergistic effects of combining aurothioglucose with compounds like ebselen, observing enhanced outcomes such as increased oxidative stress and cell death in certain contexts. biocrick.com These synergistic research approaches, whether involving other drugs or specific mechanistic probes, are valuable for identifying potential combination therapies and for dissecting the intricate molecular pathways influenced by aurothioglucose. nih.govnih.govclinexprheumatol.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.